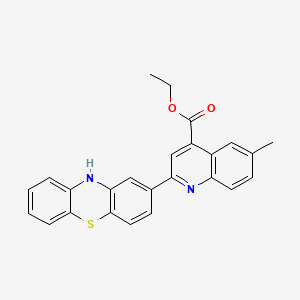![molecular formula C14H13N3O4 B14143804 methyl 2-{5-[(E)-(2-carbamoylhydrazinylidene)methyl]furan-2-yl}benzoate](/img/structure/B14143804.png)
methyl 2-{5-[(E)-(2-carbamoylhydrazinylidene)methyl]furan-2-yl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{5-[(E)-(2-carbamoylhydrazinylidene)methyl]furan-2-yl}benzoate is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in various fields of scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{5-[(E)-(2-carbamoylhydrazinylidene)methyl]furan-2-yl}benzoate typically involves multi-step organic reactions. One common method includes the reaction of furan derivatives with benzoic acid derivatives under specific conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of biomass-derived furfurals as starting materials. The process includes catalytic reactions under environmentally friendly conditions, adhering to the principles of green chemistry .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-{5-[(E)-(2-carbamoylhydrazinylidene)methyl]furan-2-yl}benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Methyl 2-{5-[(E)-(2-carbamoylhydrazinylidene)methyl]furan-2-yl}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of various chemical intermediates and fine chemicals
Mécanisme D'action
The mechanism of action of methyl 2-{5-[(E)-(2-carbamoylhydrazinylidene)methyl]furan-2-yl}benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran derivatives: Known for their antimicrobial and antifungal activities.
Indole derivatives: Exhibiting a wide range of biological activities, including antiviral and anticancer properties
Uniqueness
Methyl 2-{5-[(E)-(2-carbamoylhydrazinylidene)methyl]furan-2-yl}benzoate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of furan and benzoate moieties makes it a versatile compound in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C14H13N3O4 |
|---|---|
Poids moléculaire |
287.27 g/mol |
Nom IUPAC |
methyl 2-[5-[(E)-(carbamoylhydrazinylidene)methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C14H13N3O4/c1-20-13(18)11-5-3-2-4-10(11)12-7-6-9(21-12)8-16-17-14(15)19/h2-8H,1H3,(H3,15,17,19)/b16-8+ |
Clé InChI |
YBHOYSRBPHMBQY-LZYBPNLTSA-N |
SMILES isomérique |
COC(=O)C1=CC=CC=C1C2=CC=C(O2)/C=N/NC(=O)N |
SMILES canonique |
COC(=O)C1=CC=CC=C1C2=CC=C(O2)C=NNC(=O)N |
Solubilité |
31 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


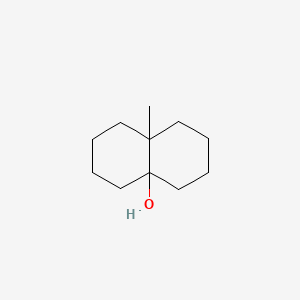
![N'-{4-[2-Hydroxy-2-(3-methoxyphenyl)ethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14143727.png)
![7-Bromonaphtho[1,2-d][1,2,3]oxadiazole-5-sulfonic acid](/img/structure/B14143732.png)
![(5-Acetyl-2-{[(benzyloxy)carbonyl]amino}phenyl)(chloro)mercury](/img/structure/B14143734.png)
![4-(2-methylphenyl)-12-propan-2-yl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14143735.png)

![3-chloro-1-(3,5-dimethylphenyl)-4-[(4-fluorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B14143745.png)
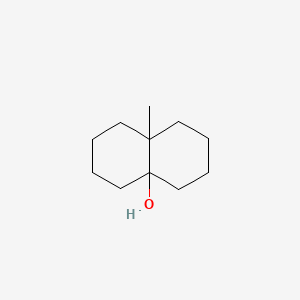
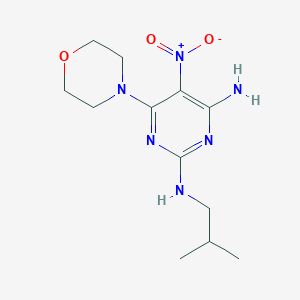
![3-Amino-4-(2,4-dichlorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B14143763.png)
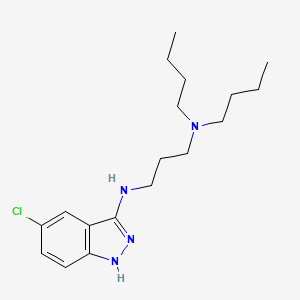
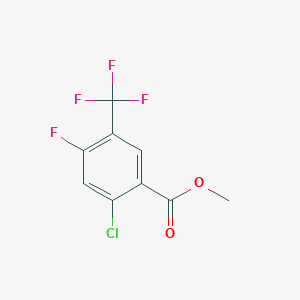
![N-[3-[[4-(difluoromethylsulfanyl)phenyl]sulfamoyl]-4-methylphenyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B14143787.png)
